molecular formula C12H12O5 B8121767 5-Allyloxy-isophthalic acid monomethyl ester

5-Allyloxy-isophthalic acid monomethyl ester

Cat. No.: B8121767
M. Wt: 236.22 g/mol
InChI Key: DRUUXDYOVBQNKJ-UHFFFAOYSA-N
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Description

5-Allyloxy-isophthalic acid monomethyl ester is an organic compound that belongs to the family of isophthalic acid derivatives It is characterized by the presence of an allyloxy group attached to the isophthalic acid core, with one of the carboxylic acid groups esterified with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Allyloxy-isophthalic acid monomethyl ester typically involves the reaction of dimethyl 5-hydroxyisophthalate with allyl glycidyl ether in the presence of a base catalyst. The reaction proceeds via a nucleophilic oxirane ring-opening addition, resulting in the formation of the desired ester .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

5-Allyloxy-isophthalic acid monomethyl ester can undergo various chemical reactions, including:

    Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The allyloxy group can participate in substitution reactions, such as nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted allyloxy derivatives.

Scientific Research Applications

5-Allyloxy-isophthalic acid monomethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Allyloxy-isophthalic acid monomethyl ester depends on the specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions. In biological systems, its mechanism would involve interactions with molecular targets, such as enzymes or receptors, through its functional groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the allyloxy group, which imparts specific reactivity and potential applications that differ from other isophthalic acid derivatives. Its ability to undergo various chemical transformations makes it a valuable compound in both research and industrial contexts.

Properties

IUPAC Name

3-methoxycarbonyl-5-prop-2-enoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O5/c1-3-4-17-10-6-8(11(13)14)5-9(7-10)12(15)16-2/h3,5-7H,1,4H2,2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRUUXDYOVBQNKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C(=O)O)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of dimethyl 5-allyloxy-isophthalate (3.7 g, 14.9 mmol) in methanol (75 mL) was treated with 1M sodium hydroxide (13.4 mL, 13.4 mmol) and the reaction stirred at room temperature for 16 hours. The mixture was concentrated under vacuum and the resulting residue was dissolved in water. The aqueous layer was washed with ethyl acetate (3×), and then acidified (pH 1) by the addition of aqueous HCl. The aqueous solution was then extracted with ethyl acetate. The organic extract was dried over anhydrous sodium sulfate, filtered and concentrated to afford 2.6 g (74%) of 3-allyloxy-5-(methoxycarbonyl)benzoic acid.
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
13.4 mL
Type
reactant
Reaction Step Two

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